molecular formula C9H7F3O3 B2499532 Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate CAS No. 1036273-10-5

Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate

Cat. No.: B2499532
CAS No.: 1036273-10-5
M. Wt: 220.147
InChI Key: ZZIJVZDNCUJEOG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate is a fluorinated aromatic ester characterized by a hydroxyl group and a 2,4,5-trifluorophenyl substituent attached to the acetate backbone. Its molecular structure combines the ester functionality with a highly electronegative trifluorophenyl group, which influences its physicochemical properties, such as lipophilicity and stability.

Properties

IUPAC Name

methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3,8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIJVZDNCUJEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate is utilized as a reagent in organic synthesis. It acts as a building block for creating complex molecules through various coupling reactions. Its trifluorophenyl moiety allows for selective modifications that can lead to the development of new compounds with desired properties.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against various pathogens. Its efficacy is attributed to the trifluoromethyl group, which enhances its interaction with microbial membranes.
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in vitro. It inhibits pro-inflammatory cytokines and modulates signaling pathways associated with inflammation .

Drug Development

The compound is being investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets:

  • Cancer Research: this compound has been evaluated for its anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways .
  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in disease processes, making it a candidate for drug development targeting metabolic disorders and cancers .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below those of standard chemotherapeutics. The mechanism was linked to the compound's ability to induce oxidative stress and activate apoptosis pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones and determined that this compound exhibited potent antibacterial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent-Driven Bioactivity: Fluorinated vs. Chlorinated/Brominated Derivatives

The 2,4,5-trifluorophenyl group is a critical structural motif shared with acylthiourea derivatives studied in . These derivatives demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with activity levels dependent on halogen type and substitution pattern (Table 1).

Table 1: Antimicrobial Activity of Acylthiourea Derivatives with Varying Halogen Substituents

Phenyl Substituent Halogen Type/Position Activity Against P. aeruginosa Activity Against S. aureus Reference
2,4,5-Trifluorophenyl F (positions 2,4,5) High Moderate-High
3,5-Dichlorophenyl Cl (positions 3,5) Moderate Low-Moderate
2,4-Dibromophenyl Br (positions 2,4) Low Low

Key Findings :

  • Fluorine Substitution : The 2,4,5-trifluorophenyl group in acylthioureas exhibited superior activity compared to chlorinated or brominated analogs. Fluorine’s electronegativity and small atomic radius enhance membrane permeability and target binding, critical for disrupting biofilm formation .
  • Chlorine/Bromine Trade-offs : Chlorinated derivatives showed moderate activity, while brominated analogs were less effective, likely due to increased steric hindrance and reduced electronegativity.

However, its ester group may reduce direct antimicrobial efficacy compared to thiourea moieties, which are known to interact with bacterial enzymes or membranes .

Functional Group Comparison: Esters vs. Thioureas

Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate differs from the acylthioureas in by its ester and hydroxyl groups. Thioureas are potent hydrogen-bond donors, enabling strong interactions with biological targets, whereas esters are more hydrolytically labile and less reactive. This distinction may limit the ester’s direct antimicrobial utility but could enhance its suitability as a prodrug or intermediate in drug synthesis.

Biological Activity

Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate, also known as Methyl Trifluoromethylhydroxyphenylacetate, is an organic compound characterized by its trifluoromethyl-substituted phenyl group. This unique structure contributes to its significant biological activity, particularly in relation to cancer research and enzyme inhibition. This article consolidates various research findings and case studies regarding the biological activity of this compound.

  • Molecular Formula : C9H8F3O3
  • CAS Number : 1036273-10-5

The compound features a hydroxyl group and an acetate moiety, enhancing its versatility in both synthetic chemistry and biological applications. The trifluoromethyl substitution is known to influence the compound's solubility and reactivity.

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and cell cycle progression. Inhibition of these enzymes can lead to alterations in cellular processes that are relevant to cancer development and progression.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructureUnique Features
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateC12H14ClO3Strong HDAC inhibition
Methyl 4-(trifluoromethyl)phenylacetateC9H8F3O2Contains a trifluoromethyl group affecting solubility
Methyl 2-hydroxy-3-(4-fluorophenyl)propanoateC11H12F1O3Similar hydroxyl and ester functionalities

Anticancer Properties

This compound has shown potential antiproliferative effects against various cancer cell lines. For example, studies have demonstrated its efficacy in inhibiting the growth of HCT-116 colorectal cancer cells. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been reported between 0.12 mg/mL and 0.81 mg/mL for different derivatives .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. Molecular docking studies suggest that this compound binds effectively to these enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

  • Antiproliferative Activity : A study focusing on the antiproliferative effects of various compounds related to this compound found that certain structural modifications enhanced activity against cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .
  • HDAC Inhibition : Research has highlighted the role of this compound as a selective HDAC inhibitor. In vitro assays demonstrated that this compound could induce hyperacetylation of histones in cancer cells, leading to altered gene expression profiles associated with apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may exert neuroprotective effects through its action on cholinergic pathways. By inhibiting AChE and BChE, it could potentially enhance acetylcholine levels in the brain, which is beneficial for cognitive function .

Q & A

Q. What are the standard synthetic routes for Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate, and how is purity ensured?

The compound is typically synthesized via multi-step reactions involving fluorinated phenyl precursors. For example, sulfonamide coupling (e.g., using 4-fluoro-3-(trifluoromethyl)phenyl sulfamoyl intermediates) followed by esterification is a common approach . Purification often employs column chromatography with gradients of ethyl acetate/hexanes to isolate high-purity products (>95% by HPLC) . Structural confirmation relies on NMR (e.g., 1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the hydroxy and trifluorophenyl group positions. For example, downfield shifts (~δ 5.0–6.0 ppm) for hydroxyl protons and distinct splitting patterns for aromatic fluorine substituents .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 218.17 for the parent ion) .
  • Chromatography : Reverse-phase HPLC with UV detection to assess purity (>97%) .

Q. How should researchers safely handle this compound in the lab?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation .
  • Avoid contact with oxidizing agents; store at room temperature in airtight containers .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates like sulfamoyl groups .
  • Catalysts : Use palladium catalysts for Suzuki couplings or acid/base catalysts for esterification .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitro group reduction) .

Q. How are spectral data contradictions resolved (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic proton signals from trifluorophenyl and adjacent groups .
  • Isotopic labeling : 19F^{19}F-NMR clarifies fluorine environments in trifluorophenyl moieties .
  • Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and validate experimental data .

Q. What strategies are used to evaluate its biological activity?

  • Antimicrobial assays : Test against biofilm-forming pathogens (e.g., Pseudomonas aeruginosa) via MIC (Minimum Inhibitory Concentration) and biofilm inhibition studies .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 2,4,5-trifluorophenyl acylthioureas) to identify critical functional groups .

Q. How can structural analogs be designed for enhanced stability or activity?

  • Fluorine substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Ester hydrolysis : Replace methyl ester with tert-butyl or benzyl esters to modulate lipophilicity .

Q. What computational tools model its reactivity or interaction with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., dipeptidyl peptidase-4 for diabetes targets) .
  • MD simulations : GROMACS assesses conformational stability in aqueous or lipid environments .

Methodological Challenges

Q. How is compound stability assessed under varying pH and temperature?

  • Accelerated degradation studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH stability : Test in buffers (pH 1–12) to identify hydrolysis-prone conditions (e.g., ester cleavage in basic media) .

Q. What are common pitfalls in reproducing synthetic protocols?

  • Impurity carryover : Incomplete purification (e.g., residual trifluoroacetic acid from Boc deprotection) skews analytical results .
  • Moisture sensitivity : Hydroxy and ester groups require anhydrous conditions; use molecular sieves or inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.